N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
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Overview
Description
N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a chemical compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves the reaction of N,N-diethyl-2-bromoacetamide with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water.
Major Products
Oxidation: Boronic acids.
Substitution: Substituted phenoxy derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the acetamide group but contains the dioxaborolane group.
Properties
Molecular Formula |
C18H28BNO4 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H28BNO4/c1-7-20(8-2)16(21)13-22-15-11-9-14(10-12-15)19-23-17(3,4)18(5,6)24-19/h9-12H,7-8,13H2,1-6H3 |
InChI Key |
WXJWDLOTODNNOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N(CC)CC |
Origin of Product |
United States |
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